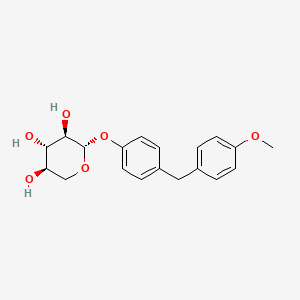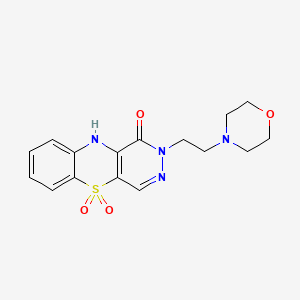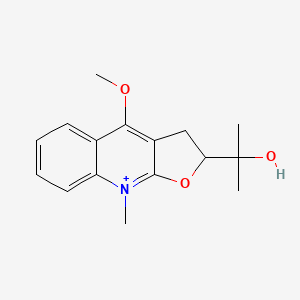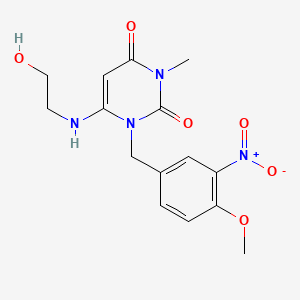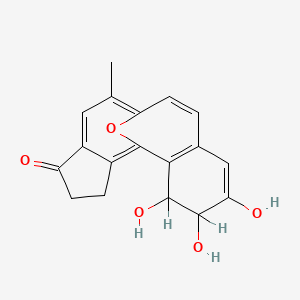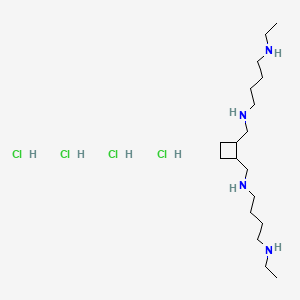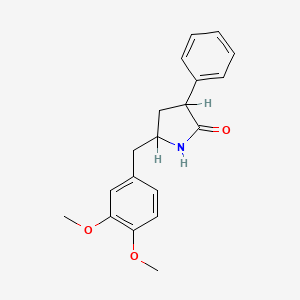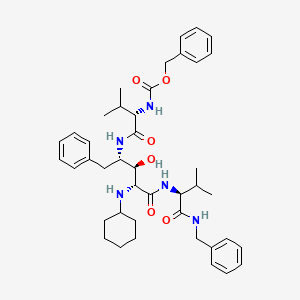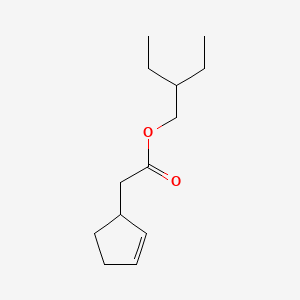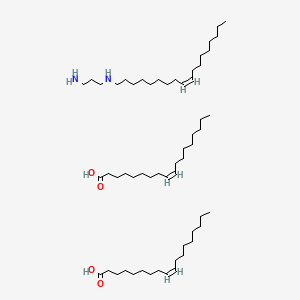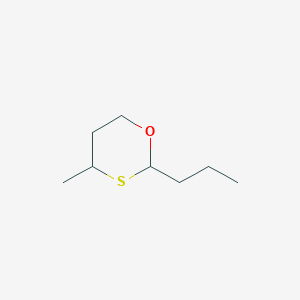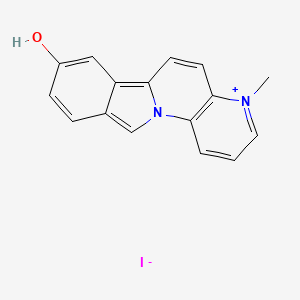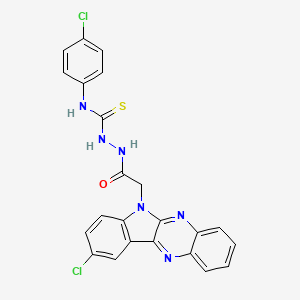
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-(((4-chlorophenyl)amino)thiocarbonyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-(((4-chlorophenyl)amino)thiocarbonyl)hydrazide is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of this compound features a fused indole and quinoxaline ring system, which is further functionalized with chloro and thiocarbonyl groups, enhancing its pharmacological potential .
Méthodes De Préparation
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-(((4-chlorophenyl)amino)thiocarbonyl)hydrazide typically involves multi-step protocols starting from readily available precursors. One common method involves the condensation of isatin or its derivatives with o-phenylenediamine in the presence of glacial acetic acid under microwave irradiation . This reaction forms the indoloquinoxaline core, which is then further functionalized through various chemical reactions to introduce the chloro and thiocarbonyl groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-(((4-chlorophenyl)amino)thiocarbonyl)hydrazide undergoes several types of chemical reactions, including:
Applications De Recherche Scientifique
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-(((4-chlorophenyl)amino)thiocarbonyl)hydrazide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-(((4-chlorophenyl)amino)thiocarbonyl)hydrazide primarily involves DNA intercalation . The compound inserts itself between the base pairs of the DNA helix, disrupting the processes vital for DNA replication and transcription . This intercalation leads to the stabilization of the DNA duplex and inhibition of topoisomerase enzymes, which are essential for DNA unwinding . Additionally, the compound may interact with various proteins, modulating their activity and contributing to its biological effects .
Comparaison Avec Des Composés Similaires
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-(((4-chlorophenyl)amino)thiocarbonyl)hydrazide can be compared with other indoloquinoxaline derivatives such as:
Ellipticine: A naturally occurring alkaloid with known antitumor activity.
B220: A synthetic derivative with high antiviral activity against herpes simplex virus and cytomegalovirus.
NCA0424: A compound with significant DNA binding affinity and anticancer properties.
These compounds share a similar indoloquinoxaline core but differ in their functional groups, leading to variations in their biological activities and applications .
Propriétés
Numéro CAS |
116989-66-3 |
|---|---|
Formule moléculaire |
C23H16Cl2N6OS |
Poids moléculaire |
495.4 g/mol |
Nom IUPAC |
1-[[2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetyl]amino]-3-(4-chlorophenyl)thiourea |
InChI |
InChI=1S/C23H16Cl2N6OS/c24-13-5-8-15(9-6-13)26-23(33)30-29-20(32)12-31-19-10-7-14(25)11-16(19)21-22(31)28-18-4-2-1-3-17(18)27-21/h1-11H,12H2,(H,29,32)(H2,26,30,33) |
Clé InChI |
GOVUCFZJNVQOQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N(C3=N2)CC(=O)NNC(=S)NC5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



